

An In-Depth Technical Guide to Pirquinozol: Chemical Structure and Properties

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Compound of Interest

Compound Name: Pirquinozol

Cat. No.: B610121

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Abstract

Pirquinozol, also known as SQ-13,847, is a pyrazolo[1,5-c]quinazolin-5-one derivative that was investigated in the early 1980s for its potential as an orally active antiallergic and antiasthmatic agent.^[1] Although it never reached the market, its unique mechanism of action, distinct from traditional antihistamines and β -adrenergic agonists, continues to be of interest in the field of allergy and immunology research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the known pharmacological profile of **Pirquinozol**, with a focus on its inhibitory effects on IgE-mediated histamine release. Detailed experimental protocols from key studies are also presented to facilitate further research and development.

Chemical Structure and Identification

Pirquinozol is a heterocyclic compound with a novel structure for its time. Its core is a pyrazolo[1,5-c]quinazoline system.

- IUPAC Name: 2-(hydroxymethyl)-6H-pyrazolo[1,5-c]quinazolin-5-one^[2]
- Synonyms: SQ-13,847, **Pirquinozolum**^[2]
- CAS Number: 65950-99-4^[2]

- Molecular Formula: C₁₁H₉N₃O₂[2]
- SMILES: OCc1cc2c(n1n2C(=O)Nc3ccccc23)cc1
- InChI Key: XLUKOGNIEDDIMV-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known and computed physicochemical properties of **Pirquinozol** is presented in the table below. Experimentally determined data for some properties remain limited in publicly accessible literature.

Property	Value	Source
Molecular Weight	215.21 g/mol	
Appearance	Solid powder	
Solubility	Soluble in DMSO	
XLogP3	0.4	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	1	
Exact Mass	215.069477 g/mol	
Topological Polar Surface Area	78.5 Å ²	
Heavy Atom Count	16	

Pharmacological Profile and Mechanism of Action

Pirquinozol's primary pharmacological activity is the inhibition of allergic reactions, specifically those mediated by Immunoglobulin E (IgE).

Antiallergic Activity

In vivo studies in rats demonstrated that **Pirquinozol** is an orally active inhibitor of IgE-mediated passive cutaneous anaphylaxis (PCA) and passive pulmonary anaphylaxis. This indicates its potential to prevent the release of inflammatory mediators from mast cells upon allergen exposure.

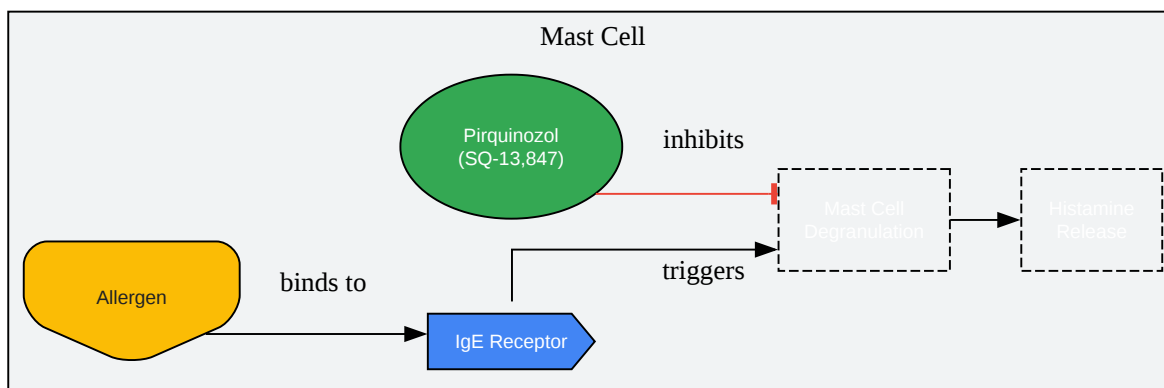
Mechanism of Action: Inhibition of Histamine Release

Pirquinozol's mechanism of action is centered on the stabilization of mast cells, thereby preventing the degranulation and release of histamine and other pro-inflammatory mediators. It is crucial to note that **Pirquinozol** is not a direct antagonist of histamine or serotonin, nor does it possess β -adrenergic agonist or bronchodilator properties. This distinguishes it from many conventional asthma and allergy medications.

Prodrug Hypothesis

Research suggests that **Pirquinozol** may function as a prodrug. Its 2-carboxylic acid metabolite, SQ-12,903, is believed to be the active form of the molecule. The relative potencies of **Pirquinozol** and SQ-12,903 following oral versus intravenous administration support this hypothesis.

Below is a simplified signaling pathway illustrating the proposed mechanism of action of **Pirquinozol**.



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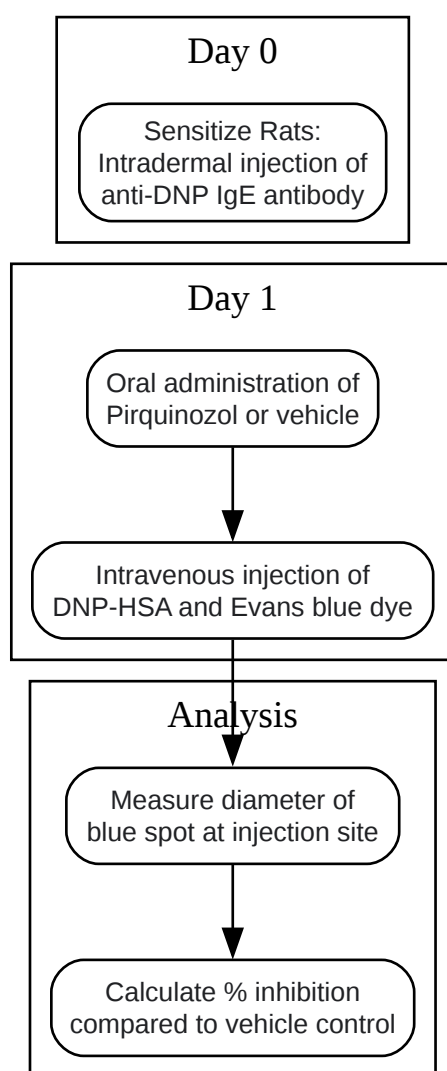
Caption: Proposed mechanism of **Pirquinozol** in inhibiting histamine release.

Key Experimental Protocols

The following are detailed methodologies from seminal studies on **Pirquinozol** (SQ-13,847).

In Vivo: Passive Cutaneous Anaphylaxis (PCA) in Rats

This experiment is crucial for evaluating the in vivo antiallergic efficacy of a compound.



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References

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